1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine
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Overview
Description
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine is a compound that features a unique combination of cyclopropyl, phenyl, and aziridine groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the aziridine ring, known for its high reactivity, makes this compound a valuable intermediate in synthetic chemistry.
Preparation Methods
The synthesis of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine typically involves the following steps:
Phenylphenoxy Methylation: The phenylphenoxy group is introduced through nucleophilic substitution reactions, often using phenylphenol derivatives and appropriate alkylating agents.
Aziridine Formation: The aziridine ring is formed through cyclization reactions involving suitable precursors such as amino alcohols or azido alcohols under specific conditions.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pressure conditions. Major products formed from these reactions include epoxides, amines, and substituted aziridines.
Scientific Research Applications
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the formation of cyclopropyl and aziridine-containing compounds.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through the aziridine ring.
Materials Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine involves its high reactivity due to the strained aziridine ring. The compound can undergo ring-opening reactions, forming reactive intermediates that interact with molecular targets. These interactions can lead to the formation of covalent bonds with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
1-(Cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine can be compared with similar compounds such as:
1-(Cyclopropylmethyl)-3-(3-methoxyphenyl)-3-propylpyrrolidine: This compound features a pyrrolidine ring instead of an aziridine ring, leading to different reactivity and applications.
1-(Cyclopropylmethyl)-4-methoxybenzene: This compound lacks the aziridine ring, making it less reactive but useful in different synthetic applications.
The uniqueness of this compound lies in its combination of cyclopropyl, phenyl, and aziridine groups, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-2-[(3-phenylphenoxy)methyl]aziridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-2-5-16(6-3-1)17-7-4-8-19(11-17)21-14-18-13-20(18)12-15-9-10-15/h1-8,11,15,18H,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTFXAZTORSYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=CC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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